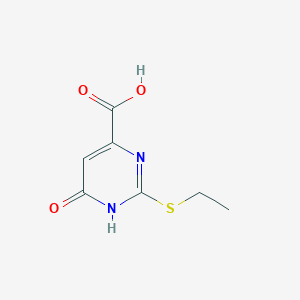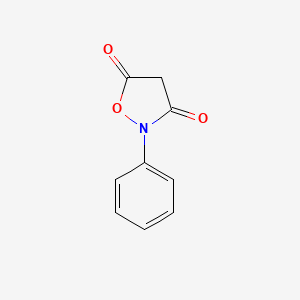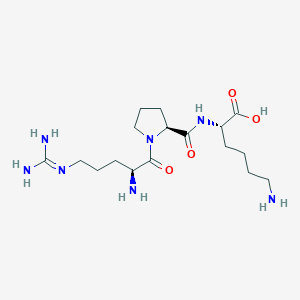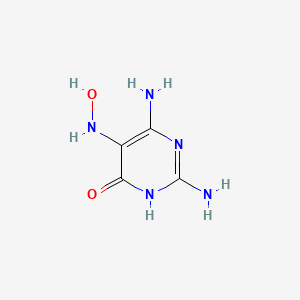
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one is a pyrimidine derivative with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes amino and hydroxyamino groups attached to a pyrimidine ring. Its molecular formula is C4H6N4O2, and it has a molecular weight of 142.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one typically involves the reaction of guanidine derivatives with cyanoacetates under controlled conditions. One common method includes the use of guanidine hydrochloride and ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Similar structure but with different substitution patterns.
2,6-Diaminopyrimidine: Lacks the hydroxyamino group, leading to different chemical properties.
5-Amino-2,4,6-trihydroxypyrimidine: Contains additional hydroxyl groups, affecting its reactivity.
Uniqueness
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one is unique due to the presence of both amino and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
114687-24-0 |
|---|---|
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2,4-diamino-5-(hydroxyamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H7N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h9,11H,(H5,5,6,7,8,10) |
InChI Key |
KUBMJLKQPTYPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


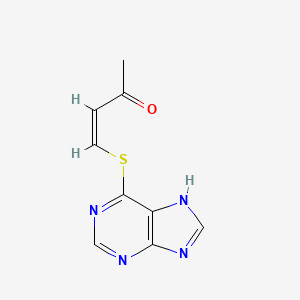
![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

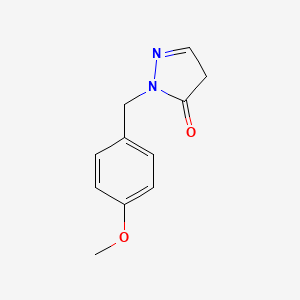
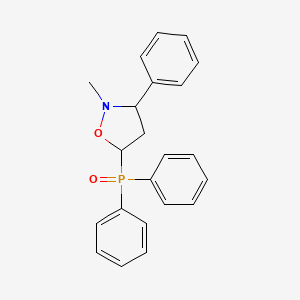

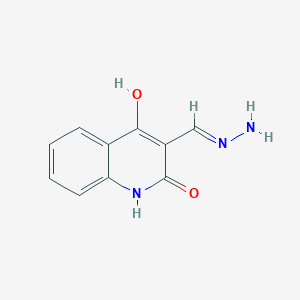
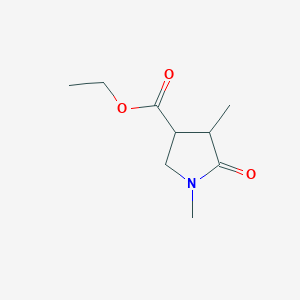
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
